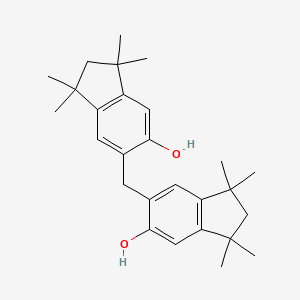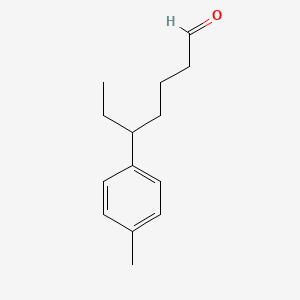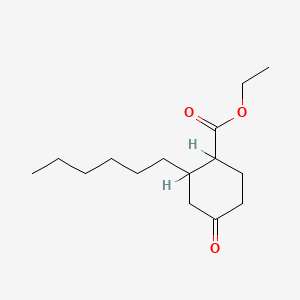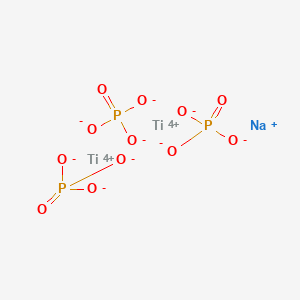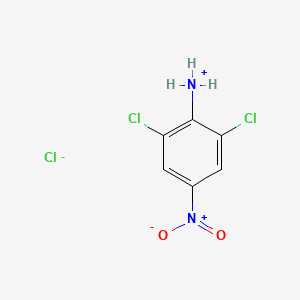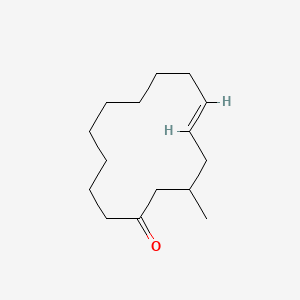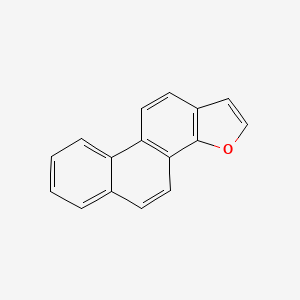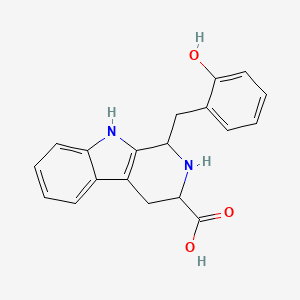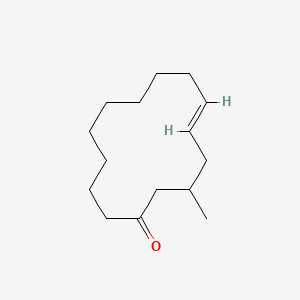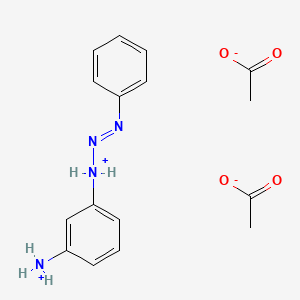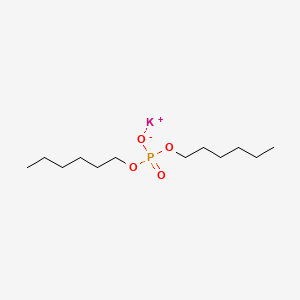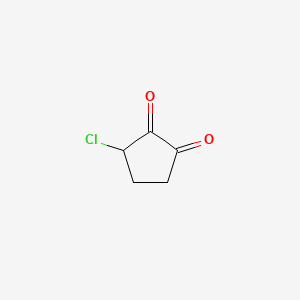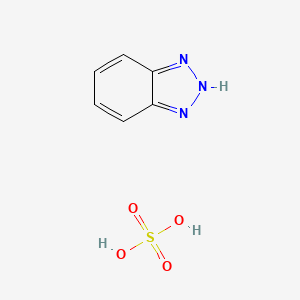
(Z)-3-octen-1-yl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pearlite is a two-phased, lamellar (or layered) structure composed of alternating layers of ferrite (87.5 wt%) and cementite (12.5 wt%) that occurs in some steels and cast irons . It forms by a eutectoid reaction as austenite cools below 723 °C (1,333 °F) . Pearlite is named for its resemblance to mother of pearl .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pearlite forms during the slow cooling of an iron-carbon alloy. When steel (austenite) with a eutectoid composition of approximately 0.77% carbon is slowly cooled below 727 °C, the ferrite and cementite phases separate almost simultaneously to produce a microstructure with distinctive platelets .
Industrial Production Methods: In industrial settings, pearlite is produced by controlled cooling of steel. The cooling process must be slow enough to allow the carbon to migrate and form the lamellar structure of pearlite . This process is often used in the production of structural steels, which are used in beams for bridges, high-rise buildings, plates for ships, and reinforcing bars for roadways .
Analyse Chemischer Reaktionen
Types of Reactions: Pearlite undergoes various chemical reactions, including oxidation, reduction, and substitution. The austenitizing reaction is a key process in the formation of pearlite, involving the transformation of austenite to pearlite through nucleation and growth .
Common Reagents and Conditions: Common reagents used in the formation of pearlite include carbon and iron. The reaction conditions typically involve controlled cooling from high temperatures to allow the formation of the lamellar structure .
Major Products: The major products formed from the reactions involving pearlite include ferrite and cementite. These products contribute to the unique mechanical properties of pearlite, such as its strength and ductility .
Wissenschaftliche Forschungsanwendungen
Pearlite has a wide range of scientific research applications. In metallurgy, it is used to study the microstructure and mechanical properties of steels . In materials science, pearlite is used to develop high-strength materials for various industrial applications, such as suspension cables, tire cords, and piano strings . Additionally, pearlite is used in the study of phase transformations and microstructural evolution in steels .
Wirkmechanismus
The mechanism by which pearlite exerts its effects involves the formation of a lamellar structure composed of alternating layers of ferrite and cementite . This structure provides pearlite with its unique mechanical properties, such as high strength and ductility . The molecular targets involved in the formation of pearlite include the grain boundaries of austenite, where nucleation and growth of pearlite colonies occur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pearlite include bainite, martensite, and spheroidite. These compounds also form through phase transformations in steels and have distinct microstructures and mechanical properties .
Uniqueness of Pearlite: Pearlite is unique due to its lamellar structure, which provides a balance of strength and ductility . Unlike bainite and martensite, which have different microstructures and mechanical properties, pearlite’s lamellar structure allows it to be drawn into thin wires with high tensile strength . This makes pearlite one of the strongest structural bulk materials on earth .
Eigenschaften
CAS-Nummer |
94133-58-1 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
oct-3-enyl propanoate |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
NTQOADMSKSBQCI-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC/C=C/CCOC(=O)CC |
Kanonische SMILES |
CCCCC=CCCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


